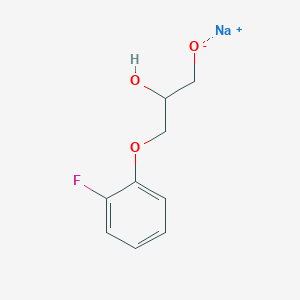
Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate
Descripción general
Descripción
“3-(2-Fluorophenoxy)propanamide” is a chemical compound with the empirical formula C9H10FNO2 and a molecular weight of 183.18 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
While specific synthesis methods for “Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate” were not found, a related compound “cyhalofop-butyl” was synthesized by a chemoenzymatic route involving enantioselective transesterification with Candida antarctica lipase B .
Molecular Structure Analysis
The SMILES string for “3-(2-Fluorophenoxy)propanamide” is O=C(N)CCOC1=C(C=CC=C1)F . This provides a textual representation of the compound’s structure.
Aplicaciones Científicas De Investigación
Hydrogen Bonding and Sodium Coordination
- Studies on related compounds, like tetrasodium (3-((2,4-dinitrophenyl)amino)-1-hydroxypropane-1,1-diyl)-bis-phosphonate pentahydrate, highlight the significance of hydrogen bonding and sodium coordination in crystal structures. Such compounds show interactions between organic anions and sodium cations, forming hydrophilic and hydrophobic layers in crystals (Reiss, Puhl, & Hägele, 2018).
Structural Analysis and Synthesis
- Research on similar fluorinated compounds, like 3-fluoro-1-hydroxypropan-2-one, provides insights into their synthesis and structure-activity relationships, which are crucial for understanding the properties and potential applications of Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate (Pero, Babiarz-Tracy, & Fondy, 1977).
Coordination Polymeric Structures
- Investigations into sodium complex salts with similar compounds, such as (4-fluorophenoxy)acetic acid, reveal insights into coordination polymeric structures. These studies provide valuable information about the coordination environment and potential interactions in polymeric layers, which could be relevant for Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate (Smith, 2017).
Crystal Structure and Thermal Studies
- Crystal structure and thermal stability studies of compounds like 3-(4-hydroxy-3-methoxyphenyl)-2-propenoic acid sodium salt, which may have structural similarities, are essential to understand the stability and behavior of Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate under different conditions (Kula, Mazur, & Rzączyńska, 2007).
Antiradiation Agents
- Research on sodium 3-amino-2-hydroxypropyl hydrogen phosphorothioate, a compound with some structural resemblance, as an antiradiation agent, suggests potential biomedical applications for Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate (Piper, Rose, Johnston, & Grenan, 1975).
Surfactant and Membrane Materials
- Studies on sodium sulfonate-functionalized polyether ether ketones, which may share some functional group similarities, offer insights into the potential use of Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate in materials science, particularly in membrane technology (Liu, Wang, & Chen, 2001).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
sodium;3-(2-fluorophenoxy)-2-hydroxypropan-1-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FO3.Na/c10-8-3-1-2-4-9(8)13-6-7(12)5-11;/h1-4,7,12H,5-6H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCPCUWUEJTHOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(C[O-])O)F.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Diethyl 9-azabicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B1403553.png)
![Ethyl 7-bromopyrazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B1403556.png)
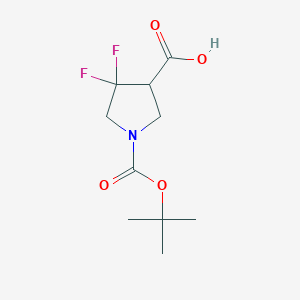
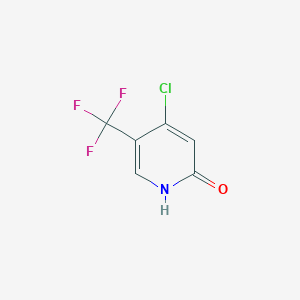
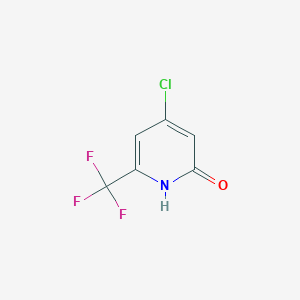
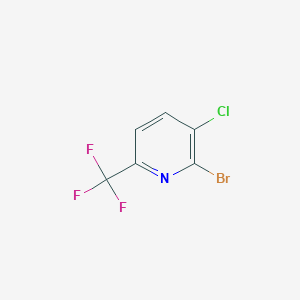
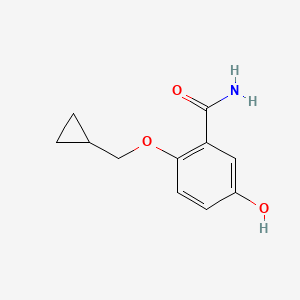
![6-Bromo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1403567.png)
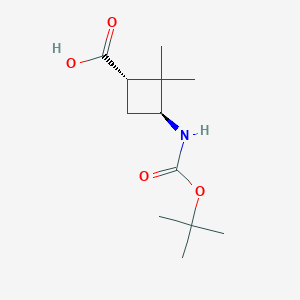
![2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol](/img/structure/B1403569.png)
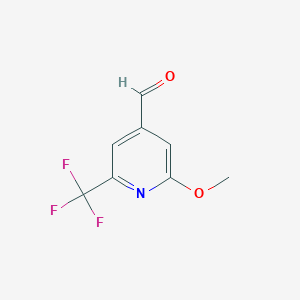
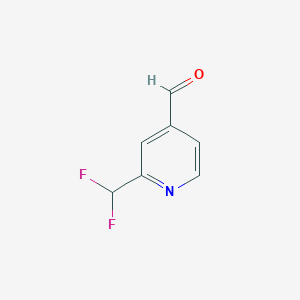
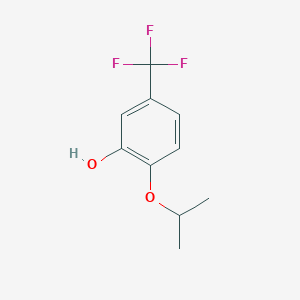
![Racemic-(3R,3aR,7aR)-tert-butyl 3-(((benzyloxy)carbonyl)amino)hexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B1403575.png)